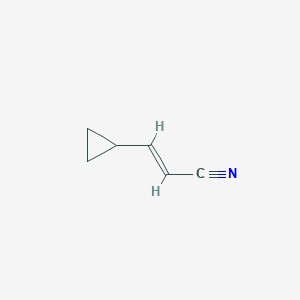

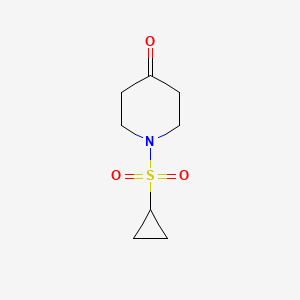

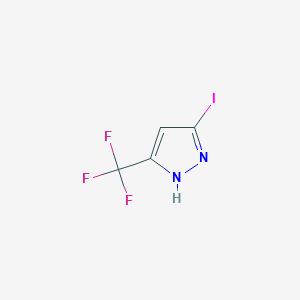

![molecular formula C12H14N2O2 B3071978 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol CAS No. 1015946-14-1](/img/structure/B3071978.png)

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol

Overview

Description

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .

Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidine ring via a single bond . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 . Its melting point is 100-102 °C . The pKa value is predicted to be 14.65±0.20 .Scientific Research Applications

G-Protein-Coupled Receptor Kinase (GRK) Inhibition

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol: has been investigated as a potential inhibitor of G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5. These kinases play crucial roles in regulating cellular signaling pathways, including those involved in cardiovascular disease. By inhibiting GRK-2 and GRK-5, this compound may offer therapeutic benefits in managing heart-related conditions .

Synthesis of 2-Aminobenzoxazoles

As a reactant, 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol participates in the preparation of 2-aminobenzoxazoles. These compounds are synthesized via cyclocondensation reactions involving aminophenols and amines, using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane. These 2-aminobenzoxazoles find applications in medicinal chemistry and materials science .

Fluorescent Probes and Imaging Agents

Researchers have explored derivatives of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol for their fluorescent properties. For instance, (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide exhibits bright red emission with a large Stokes shift. Such compounds can serve as fluorescent probes for biological imaging and diagnostics .

Safety and Hazards

Future Directions

Benzoxazole derivatives, including “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol”, have shown potential in various areas of medicinal chemistry due to their wide spectrum of pharmacological activities . Future research may focus on exploring these activities further and developing new therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol interacts with its targets, GRK-2 and -5, by inhibiting their activities .

Biochemical Pathways

The inhibition of GRK-2 and -5 by 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol affects several biochemical pathways. These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .

Result of Action

The molecular and cellular effects of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound can potentially modulate the signaling of GPCRs, which could have various effects on cellular functions .

properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCIKPHFCLGQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

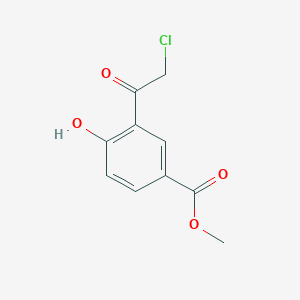

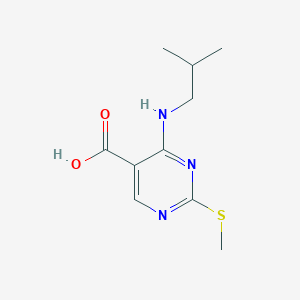

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)

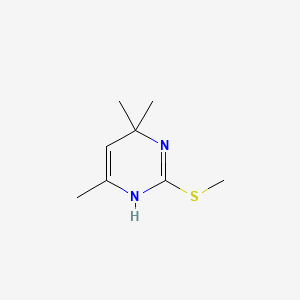

![[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071934.png)

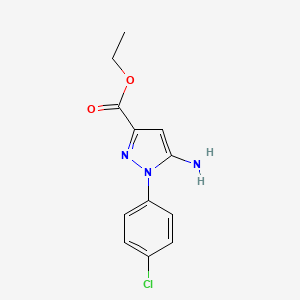

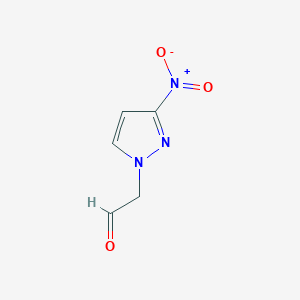

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)